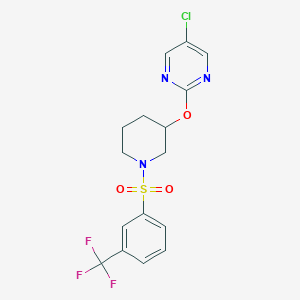
5-Chloro-2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C16H15ClF3N3O3S and its molecular weight is 421.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Chloro-2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a novel compound that has garnered attention due to its potential biological activities. This compound integrates various pharmacologically relevant functionalities, including a piperidine moiety and a trifluoromethyl group, which are known to enhance biological efficacy. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H15ClF3N3O2S, with a molecular weight of 385.81 g/mol. The presence of the trifluoromethyl group is particularly noteworthy due to its influence on the compound's lipophilicity and bioactivity.
Antimicrobial Activity
Research has indicated that compounds containing piperidine and sulfonamide functionalities exhibit significant antimicrobial properties. A study evaluated the synthesized derivatives for their antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited an MIC (Minimum Inhibitory Concentration) value of 12.5 µg/mL against S. aureus, indicating a strong antibacterial effect compared to standard antibiotics such as ciprofloxacin (MIC = 2 µg/mL) .
| Compound | Target Bacteria | MIC (µg/mL) | Control Antibiotic | Control MIC (µg/mL) |
|---|---|---|---|---|
| 5-Chloro-2-... | Staphylococcus aureus | 12.5 | Ciprofloxacin | 2 |
| 5-Chloro-2-... | Escherichia coli | 25 | Amoxicillin | 4 |
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The results showed that the compound inhibited AChE with an IC50 value of 50 µM, which is comparable to known inhibitors in the field .
Anticancer Potential
In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM across different cancer types, suggesting its potential as an anticancer agent. Notably, the presence of the trifluoromethyl group was linked to enhanced potency in inhibiting cancer cell proliferation .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study synthesized a series of piperidine derivatives and evaluated their antimicrobial activities. Among these, this compound emerged as one of the most potent compounds, demonstrating significant activity against Gram-positive bacteria .
- Case Study on Enzyme Inhibition : Another study focused on the enzyme inhibitory properties of various piperidine derivatives, where this compound showed promising results in inhibiting AChE activity, thereby positioning it as a candidate for further development in neuropharmacology .
属性
IUPAC Name |
5-chloro-2-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O3S/c17-12-8-21-15(22-9-12)26-13-4-2-6-23(10-13)27(24,25)14-5-1-3-11(7-14)16(18,19)20/h1,3,5,7-9,13H,2,4,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABIWAPWHCQDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













